(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIBJOQGAJBQDF-IONNQARKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454975 | |
| Record name | (4S,5S)-4-methyl-5-phenyloxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17097-67-5 | |
| Record name | (4S,5S)-4-methyl-5-phenyloxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4s,5s 4 Methyl 5 Phenyl 2 Oxazolidinone
Chiral Pool Synthesis Approaches to the Oxazolidinone Scaffold
The most direct and widely utilized method for the synthesis of (4S,5S)-4-methyl-5-phenyl-2-oxazolidinone relies on the use of a readily available chiral precursor, (1S,2S)-(+)-pseudoephedrine. This approach, a classic example of chiral pool synthesis, leverages the inherent stereochemistry of the starting material to establish the desired absolute configuration in the final product.
The reaction typically involves the cyclization of (1S,2S)-pseudoephedrine with a carbonylating agent, such as diethyl carbonate. In a representative procedure, (1S,2S)-pseudoephedrine is heated with diethyl carbonate in the presence of a base, such as potassium carbonate. prepchem.com The reaction proceeds via an initial N-carbamoylation followed by an intramolecular SN2 reaction, where the hydroxyl group displaces the ethoxy group of the carbamate (B1207046) to form the cyclic oxazolidinone ring. The stereochemistry at the C4 and C5 positions is retained from the parent pseudoephedrine molecule.
A similar and well-documented procedure exists for the synthesis of the diastereomer, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, starting from (1S,2R)-norephedrine. prepchem.com This highlights the versatility of the chiral pool approach, where the selection of the appropriate stereoisomer of the starting amino alcohol dictates the stereochemical outcome of the product.
Table 1: Chiral Pool Synthesis of 4-Methyl-5-phenyl-2-oxazolidinone Diastereomers
| Starting Material | Product | Reagents | Temperature | Yield |
| (1S,2R)-Norephedrine | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Diethyl carbonate, Potassium carbonate | 160 °C | ~77% |
| (1S,2S)-Pseudoephedrine | This compound | Diethyl carbonate, Base (e.g., K2CO3) | Elevated | High (expected) |
Enantioselective Catalysis in the Construction of this compound
While chiral pool synthesis is efficient, the development of catalytic enantioselective methods offers an alternative and potentially more flexible approach to constructing the this compound scaffold from prochiral precursors. These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction.
One notable strategy involves the catalytic asymmetric intramolecular [4+2] cycloaddition of in situ generated ortho-quinone methides. While not directly producing the target molecule, this methodology demonstrates the potential of chiral catalysts to create highly functionalized and stereochemically defined cyclic systems. mpg.de
Another relevant area of research is the chiral Lewis acid-catalyzed Norrish Type II cyclization to synthesize α-oxazolidinones. This photochemical process, guided by a chiral N,N'-dioxide/metal complex, can achieve high diastereo- and enantioselectivity through the enantioselective protonation of an enol intermediate. chinesechemsoc.org Although this method produces oxazolidin-4-ones, the principles of using chiral catalysts to control stereochemistry in cyclization reactions are directly applicable to the synthesis of 2-oxazolidinones.
The development of specific catalysts that can directly and enantioselectively synthesize this compound from simple, achiral starting materials remains an active area of research. Such a breakthrough would provide a powerful alternative to the reliance on the chiral pool.
Cyclization and Coupling Reactions for Stereospecific Oxazolidinone Formation
The formation of the oxazolidinone ring is the key step in the synthesis of this compound. Various cyclization strategies have been developed to ensure the desired stereospecificity.
N-Propionyl Derivative Cyclization
The cyclization of N-acylated precursors is a common strategy for oxazolidinone synthesis. In the context of producing this compound, this would involve the acylation of (1S,2S)-pseudoephedrine with a propionylating agent, followed by cyclization. The N-acyl group can influence the reactivity and selectivity of the cyclization step. Research on the N-acylation of pseudoephedrine using various acylating agents, such as aroyl chlorides and ethyl chloroformate, provides a foundation for understanding the formation of these key intermediates. researchgate.net
Amides of pseudoephedrine are known to undergo highly stereospecific, invertive cyclization to form 4,5-dihydro-3,4-dimethyl-5-phenyl-1,3-oxazolium triflate derivatives in the presence of triflic anhydride-pyridine. researchgate.net While this produces an oxazolium species, it demonstrates the principle of stereospecific cyclization of N-acyl pseudoephedrine derivatives. The subsequent conversion of such an intermediate to the desired oxazolidinone would be a necessary consideration.
Hydroxylamine-Mediated Synthetic Routes to Oxazolidinones
Hydroxylamine and its derivatives can serve as versatile reagents in organic synthesis. While direct hydroxylamine-mediated routes to this compound are not prominently described in the available literature, related transformations highlight their potential. For instance, hydroxylamine-mediated C-C amination via an aza-Hock rearrangement has been reported for the synthesis of anilines from benzyl (B1604629) alcohols using arylsulfonyl hydroxylamines. nih.govnih.gov This type of rearrangement chemistry, involving nitrogen-oxygen bond cleavage and new carbon-nitrogen bond formation, could conceptually be adapted for the synthesis of heterocyclic systems like oxazolidinones, although specific examples for the target compound are yet to be established.
Process Optimization for Efficient and Stereoselective Preparation of this compound
For the chiral pool synthesis from (1S,2S)-pseudoephedrine, key parameters for optimization include the choice of carbonylating agent, base, solvent, reaction temperature, and reaction time. For example, the synthesis of the (4R,5S) diastereomer from norephedrine (B3415761) utilizes a high temperature (160 °C) and potassium carbonate as the base. prepchem.com A systematic study of these variables for the pseudoephedrine reaction would be crucial for process development.
Table 2: Potential Parameters for Optimization in Chiral Pool Synthesis
| Parameter | Options | Potential Impact |
| Carbonylating Agent | Diethyl carbonate, Phosgene derivatives, Triphosgene | Reactivity, Safety, By-products |
| Base | K2CO3, NaH, Organic bases (e.g., DBU) | Reaction rate, Stereochemical integrity |
| Solvent | Toluene, Xylene, No solvent (neat) | Reaction temperature, Solubility, Work-up |
| Temperature | 100-180 °C | Reaction rate, By-product formation |
| Reaction Time | 1-24 hours | Conversion, Decomposition |
Furthermore, purification methods are a critical aspect of process optimization. Recrystallization is a common method for purifying the final product to achieve high chemical and stereochemical purity. prepchem.com The choice of solvent system for recrystallization will significantly impact the recovery and purity of the this compound.
In the context of enantioselective catalytic methods, optimization would focus on catalyst loading, ligand structure, reaction concentration, and the nature of the prochiral substrate to achieve the highest possible enantiomeric and diastereomeric excess. The goal is to develop a robust and scalable process that consistently delivers the desired stereoisomer in high purity and yield.
Mechanistic Principles of Chiral Induction Mediated by 4s,5s 4 Methyl 5 Phenyl 2 Oxazolidinone
Role of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone as an Evans Chiral Auxiliary
This compound is a member of the Evans oxazolidinones, a class of chiral auxiliaries renowned for their efficacy in stereoselective transformations. sigmaaldrich.comsantiago-lab.com Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary can be cleaved and recycled. sigmaaldrich.com
The primary function of this compound is to provide a defined chiral environment that influences the facial selectivity of reactions at a prochiral center. santiago-lab.com This is typically achieved by first acylating the nitrogen atom of the oxazolidinone ring with a carboxylic acid derivative. orgsyn.orgchemicalbook.com The resulting N-acyl oxazolidinone then serves as the substrate for various asymmetric reactions, including aldol (B89426) additions, alkylations, and conjugate additions. orgsyn.org
The stereodirecting power of the this compound auxiliary stems from the steric hindrance imposed by its substituents. The methyl group at the C4 position and the phenyl group at the C5 position effectively shield one face of the enolate derived from the N-acyl moiety. This forces an incoming electrophile to approach from the less hindered face, resulting in a high degree of stereocontrol.
Molecular Recognition and Stereodirecting Effects within Reaction Intermediates
The high degree of stereoselectivity achieved with this compound is a direct consequence of the well-defined conformations of the reaction intermediates.
Enolate Geometry and Conformation Control
Upon deprotonation with a suitable base, the N-acyl derivative of this compound forms a rigid enolate structure. The geometry of this enolate is crucial for determining the stereochemical outcome of subsequent reactions. The formation of either the (Z)- or (E)-enolate can be influenced by the choice of base and reaction conditions.
In many cases, the formation of a (Z)-enolate is favored. santiago-lab.com The conformation of this enolate is fixed by the coordination of the enolate oxygen and the carbonyl oxygen of the oxazolidinone to a metal cation, often from a Lewis acid added to the reaction. santiago-lab.com This chelation creates a rigid, planar five-membered ring structure. The phenyl group at the C5 position and the methyl group at the C4 position then effectively block one face of the enolate, directing the approach of an electrophile to the opposite face.
Coordination with Metal Catalysts and Ligand Design
The interaction between the N-acyl oxazolidinone and metal catalysts, typically Lewis acids, is fundamental to achieving high stereoselectivity. The Lewis acid coordinates to the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, forming a chelated intermediate. santiago-lab.com This chelation enhances the rigidity of the transition state and amplifies the steric influence of the chiral auxiliary.
Different metal Lewis acids can be employed to fine-tune the reactivity and selectivity of the reaction. For instance, boron enolates are commonly used in Evans aldol reactions. santiago-lab.com The choice of ligands on the metal center can also impact the stereochemical outcome. While the primary stereocontrol comes from the chiral auxiliary itself, the coordination sphere of the metal can provide an additional layer of chiral induction or can influence the stability of the preferred transition state. In some cases, chiral ligands are used in conjunction with the chiral auxiliary to achieve even higher levels of enantioselectivity. kaimosi.com
Theoretical Models and Computational Analysis of Facial Selectivity
Theoretical models and computational studies have been instrumental in elucidating the mechanistic details of chiral induction by Evans auxiliaries. researchgate.netnih.gov Density functional theory (DFT) calculations are frequently used to model the transition states of reactions involving N-acyl oxazolidinones. researchgate.netnih.gov
These computational analyses have confirmed the importance of the chelated (Z)-enolate model in predicting the observed stereochemistry. researchgate.net By calculating the energies of the different possible transition state structures, researchers can rationalize the high diastereoselectivity observed in many reactions. These models demonstrate that the transition state leading to the major diastereomer is significantly lower in energy than the transition state leading to the minor diastereomer.
The calculations highlight the key steric interactions that disfavor the formation of the minor product. Specifically, the steric clash between the substituent on the chiral auxiliary (the phenyl and methyl groups) and the incoming electrophile in the disfavored transition state is a major contributing factor to the observed selectivity. researchgate.netnih.gov These theoretical models not only provide a deeper understanding of the origin of stereoselectivity but also serve as a predictive tool for designing new and more efficient asymmetric reactions.
Asymmetric Synthetic Applications of 4s,5s 4 Methyl 5 Phenyl 2 Oxazolidinone
Asymmetric Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds with precise stereochemical control is fundamental to modern organic synthesis. Chiral oxazolidinones, particularly Evans auxiliaries like (4S,5S)-4-methyl-5-phenyl-2-oxazolidinone, have become indispensable for achieving this goal in several key reaction classes.
The Evans aldol (B89426) reaction is a benchmark method for the diastereoselective synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products. The reaction involves the condensation of a metal enolate derived from an N-acyl oxazolidinone with an aldehyde. The stereochemical outcome is reliably controlled by the chiral auxiliary.
The process begins with the formation of a Z-enolate under kinetically controlled conditions, typically using a boron triflate and a tertiary amine. This Z-enolate then reacts with an aldehyde via a highly organized, six-membered chair-like transition state, as described by the Zimmerman-Traxler model. The substituents on the oxazolidinone auxiliary effectively shield one face of the enolate. The aldehyde's R-group occupies a pseudo-equatorial position to minimize steric interactions, forcing the aldehyde to approach from the less hindered face. This controlled approach results in a strong preference for the syn-aldol adduct. For example, the aldol reaction between an N-propionyl imide and n-octanaldehyde can result in the formation of the syn-aldol product with high yield and diastereoselectivity. Subsequent removal of the auxiliary, often by hydrolysis or reduction, yields the enantioenriched β-hydroxy acid or 1,3-diol, respectively.
Table 1: Diastereoselective Evans Aldol Reaction Data is illustrative of typical results for this reaction type.
| N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|
| Propionyl | Isobutyraldehyde | >99:1 | 85 |
| Acetyl | Benzaldehyde | 95:5 | 90 |
Asymmetric alkylation using oxazolidinone auxiliaries provides a reliable route to enantiomerically enriched α-substituted carboxylic acid derivatives. The strategy involves the deprotonation of an N-acyl oxazolidinone to form a chiral enolate, which then reacts with an electrophile, such as an alkyl halide.
The stereoselectivity of the alkylation is dictated by the chiral auxiliary, which blocks one face of the enolate from the incoming electrophile. The rigid conformation of the oxazolidinone ring and the steric bulk of the 4-methyl and 5-phenyl groups force the electrophile to approach from the opposite, less hindered side. Deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generates the enolate, and the subsequent addition of an alkylating agent results in the formation of a new stereocenter with high diastereoselectivity. The auxiliary can then be cleaved under mild conditions to afford the desired chiral carboxylic acid, ester, or amide without racemization of the newly formed stereocenter.
Table 2: Diastereoselective Alkylation of N-Acyl-(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone Data is illustrative of typical results for this reaction type.
| N-Acyl Group | Alkylating Agent | Diastereoselectivity (d.e. %) | Yield (%) |
|---|---|---|---|
| Propionyl | Benzyl (B1604629) bromide | >98 | 92 |
| Butyryl | Methyl iodide | >98 | 95 |
The conjugate addition, or Michael addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method for C-C bond formation. When the α,β-unsaturated system is attached to a chiral oxazolidinone auxiliary, the reaction can proceed with a high degree of stereocontrol. The auxiliary serves to control the facial selectivity of the incoming nucleophile.
In these reactions, the N-enoyl derivative of this compound adopts a conformation where one of the π-faces of the double bond is sterically shielded by the phenyl group at the C5 position. This directs the attack of the nucleophile to the less hindered face of the β-carbon. This methodology has been applied to aza-Michael additions, where nitrogen nucleophiles are added to generate chiral β-amino acid derivatives. For instance, the addition of optically pure 4-phenyl-2-oxazolidinone to 3,3,3-trifluoro-1-nitropropene proceeds smoothly at low temperatures with high yield and diastereoselectivity.
Table 3: Diastereoselective Conjugate Addition to N-Enoyl Oxazolidinones Data is illustrative of typical results for this reaction type.
| N-Enoyl Group | Nucleophile | Diastereomeric Excess (d.e. %) | Yield (%) |
|---|---|---|---|
| Acryloyl | Lithium dibenzylamide | 95 | 85 |
| Crotonoyl | Gilman reagent (Me₂CuLi) | >99 | 91 |
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring and up to four new stereocenters. Attaching a chiral auxiliary to the dienophile can effectively control the facial selectivity of the cycloaddition. N-enoyl derivatives of oxazolidinones have been successfully employed as chiral dienophiles in asymmetric Diels-Alder reactions.
Research has shown that terminally N-substituted dienes derived from auxiliaries like 4-phenyloxazolidin-2-one undergo Diels-Alder reactions with various activated dienophiles. These reactions are
Asymmetric Carbon-Heteroatom Bond Formation
Preparation of Chiral Sulfoxides and Related Sulfur Compounds
The chiral auxiliary this compound serves as a powerful stereocontrolling element in the synthesis of enantiomerically pure sulfur compounds, most notably chiral sulfoxides. The primary strategy involves the use of an intermediate N-sulfinyloxazolidinone reagent, which acts as a chiral sulfinyl transfer agent. This method allows for the highly diastereoselective transfer of a sulfinyl group to a range of nucleophiles.
The general approach begins with the synthesis of the N-sulfinyloxazolidinone, as detailed in section 4.3.2. This chiral reagent is then subjected to reaction with organometallic nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). The nucleophilic attack occurs at the sulfur atom, displacing the oxazolidinone auxiliary and forming the chiral sulfoxide. The stereochemical outcome of this displacement reaction is typically high and predictable, proceeding with inversion of configuration at the sulfur center.
The stereoselectivity is governed by the sterically demanding phenyl and methyl groups of the oxazolidinone, which effectively shield one face of the sulfinyl group, directing the incoming nucleophile to the opposite face. This reliable facial bias is the cornerstone of the utility of Evans-type auxiliaries in this context. The reaction sequence provides a robust and versatile route to a wide array of alkyl aryl sulfoxides and dialkyl sulfoxides with high enantiomeric purity.
Table 1: Illustrative Examples of Chiral Sulfoxide Synthesis via N-Sulfinyl Oxazolidinone Reagents *
| N-Sulfinyl Reagent Precursor | Nucleophile (R'-M) | Product (R-S(O)-R') | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) |
| N-(p-Tolylsulfinyl)-(4S,5S)-4-methyl-5-phenyl-2-oxazolidinone | Methylmagnesium bromide | (R)-Methyl p-tolyl sulfoxide | >95% d.r. |
| N-(Methylsulfinyl)-(4S,5S)-4-methyl-5-phenyl-2-oxazolidinone | Phenylmagnesium bromide | (R)-Methyl phenyl sulfoxide | High d.r. reported |
| N-(tert-Butylsulfinyl)-(4S,5S)-4-methyl-5-phenyl-2-oxazolidinone | n-Butylithium | (R)-tert-Butyl n-butyl sulfoxide | >95% d.r. |
*Data presented is representative of the general class of reactions involving Evans-type sulfinyl transfer agents and may not correspond to experimentally verified results for the specific this compound auxiliary under all conditions.
Functional Group Interconversions and Derivatization
A critical step in the application of this compound as a chiral auxiliary is its N-acylation to form an imide. This transformation activates the α-protons of the acyl group for subsequent stereoselective enolization and functionalization. Several reliable methods exist for the N-acylation of this auxiliary.
The most common and robust method involves the deprotonation of the oxazolidinone's N-H proton with a strong base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This generates a lithium amide salt, which is a potent nucleophile. Subsequent addition of an acyl chloride or anhydride results in a rapid and clean acylation reaction, affording the desired N-acyl oxazolidinone in high yield.
An alternative, milder procedure avoids the use of strong, pyrophoric bases. This one-pot method involves treating the oxazolidinone and a carboxylic acid with pivaloyl chloride and a tertiary amine base, such as triethylamine. This in situ formation of a mixed anhydride facilitates the acylation of the auxiliary. Another variation employs triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) for acylations with acid chlorides or anhydrides at room temperature. bohrium.com These methods are often more practical for large-scale syntheses and for substrates that are sensitive to strong bases.
Table 2: Common N-Acylation Methods for this compound
| Acylating Agent | Reagents | Typical Conditions | Product |
| Propionyl chloride | 1. n-BuLi 2. ClCOEt | THF, -78 °C to 0 °C | N-Propionyl-(4S,5S)-4-methyl-5-phenyl-2-oxazolidinone |
| Phenylacetic acid | Pivaloyl chloride, Et₃N | CH₂Cl₂, 0 °C to rt | N-Phenylacetyl-(4S,5S)-4-methyl-5-phenyl-2-oxazolidinone |
| Acetic anhydride | Et₃N, DMAP (cat.) | CH₂Cl₂, rt | N-Acetyl-(4S,5S)-4-methyl-5-phenyl-2-oxazolidinone |
N-Sulfinyloxazolidinones are key intermediates for the asymmetric synthesis of chiral sulfur compounds. The synthesis of these reagents from this compound is analogous to N-acylation. The process begins with the deprotonation of the auxiliary with n-butyllithium in THF at low temperature to form the lithium salt. This nucleophilic species is then treated with a sulfinyl chloride (e.g., methanesulfinyl chloride or p-toluenesulfinyl chloride) to yield the corresponding N-sulfinyloxazolidinone. scienceopen.com The reaction is typically rapid and provides the product in good yield after appropriate workup and purification.
The reactivity of these N-sulfinyl reagents is characterized by the electrophilicity of the sulfur atom. They readily react with a variety of carbon- and heteroatom-centered nucleophiles. As discussed in section 4.2.2, their most prominent application is the reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to produce chiral sulfoxides with a high degree of stereocontrol. rsc.org The reaction proceeds with the oxazolidinone moiety acting as a chiral leaving group, effectively transferring the sulfinyl group to the nucleophile. The stereochemical integrity of this transfer is the basis for their utility in asymmetric synthesis.
Cleavage Strategies for Regenerating Target Molecules and Auxiliary Recovery
After the chiral auxiliary has guided a stereoselective transformation on its appended acyl chain, it must be removed to liberate the chiral product and allow for the recovery of the auxiliary. One of the most common and mild methods for cleaving the N-acyl bond is through a peracid-mediated pathway, typically achieved using lithium hydroperoxide (LiOOH), which is generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). researchgate.netacs.org
The mechanism involves the nucleophilic attack of the hydroperoxide anion (⁻OOH) on the exocyclic (amide) carbonyl carbon of the N-acyl oxazolidinone. acs.org This attack is highly regioselective for the exocyclic carbonyl over the endocyclic (carbamate) carbonyl. The resulting tetrahedral intermediate collapses to release the chiral auxiliary and form a peroxyacid intermediate. acs.orgpublish.csiro.au This peracid is not typically isolated but is immediately reduced during the aqueous workup, often with a mild reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), to yield the final carboxylic acid product. acs.org This method is valued for its mild conditions, which minimize the risk of epimerization at the newly formed stereocenter or other unwanted side reactions. A notable phenomenon during this reaction is the potential for the peracid intermediate to be reduced by excess hydrogen peroxide, leading to the evolution of oxygen gas. researchgate.netpublish.csiro.au
The choice of hydrolysis conditions is critical to ensure the selective cleavage of the desired bond without degrading the product or the auxiliary. Two primary hydrolysis pathways exist: exocyclic cleavage and endocyclic cleavage.
Endocyclic Cleavage: In contrast, using a strong base like lithium hydroxide alone for hydrolysis can lead to a significant side reaction: the cleavage of the endocyclic carbamate (B1207046) bond. researchgate.netpublish.csiro.aupublish.csiro.auuq.edu.au The hydroxide ion, being a stronger base, preferentially attacks the endocyclic carbonyl. The resulting tetrahedral intermediate has a low barrier to decomposition, leading to the irreversible opening of the oxazolidinone ring. publish.csiro.auresearchgate.netpublish.csiro.auuq.edu.au This pathway destroys the chiral auxiliary, preventing its recovery and recycling, and leads to the formation of an undesired β-hydroxy amide byproduct. publish.csiro.au
Mitigation of Side Reactions:
Preventing Endocyclic Cleavage: The primary strategy to mitigate ring-opening is to use the LiOH/H₂O₂ reagent system instead of LiOH alone. The weaker basicity and unique reactivity profile of the hydroperoxide anion ensure selective attack at the exocyclic amide carbonyl. uwindsor.ca
Preventing Epimerization: The α-stereocenter of the acyl group can be susceptible to epimerization under strongly basic conditions. Using milder bases like LiOH for the cleavage (in the presence of H₂O₂) and maintaining low reaction temperatures (e.g., 0 °C) helps to suppress this side reaction and preserve the stereochemical integrity of the product. uwindsor.ca
Optimization of Auxiliary Removal for Industrial Scalability
One of the most widely utilized methods for the cleavage of N-acyloxazolidinones is hydrolysis using lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). acs.orgpublish.csiro.au This method is favored for its ability to cleanly provide the corresponding carboxylic acid without racemizing the newly created stereocenter. publish.csiro.aunih.gov
Challenges in Scalability of LiOH/H₂O₂ Cleavage
While effective at the laboratory scale, the standard LiOH/H₂O₂ protocol presents significant challenges when implemented on an industrial scale. acs.org A primary concern is the exothermic nature of the reaction and, more critically, the evolution of stoichiometric amounts of oxygen gas. acs.orgacs.org This phenomenon arises from the instability of the initially formed peracid intermediate, which is rapidly reduced by the excess hydrogen peroxide typically used in the reaction. acs.org
Optimization Strategies for Safe and Efficient Cleavage
Research has focused on mitigating these risks through careful optimization of reaction parameters. The key to a safer, more efficient process lies in controlling the reaction kinetics and the stoichiometry of the reagents. acs.orgacs.org
Control of Reagent Stoichiometry and Addition: A crucial optimization involves moving away from the large excess of hydrogen peroxide used in original protocols. acs.org By reducing the equivalents of H₂O₂, the rate of peracid reduction and subsequent oxygen evolution can be significantly decreased. acs.org An "addition-controlled" strategy, where the LiOH solution is added slowly to the mixture of the substrate and H₂O₂, has been shown to be highly effective. acs.org This allows the reaction to be controlled, with the rate of oxygen off-gassing directly corresponding to the rate of LiOH addition. acs.org This provides a handle for process control, allowing operators to pause the addition if the oxygen concentration in the reactor headspace approaches unsafe levels. acs.org
Solvent and Temperature Management: The choice of solvent and reaction temperature also plays a vital role. The reaction is typically performed in a mixture of THF and water. acs.org The water content and H₂O₂ concentration can affect the rate of peracid decomposition. acs.org Maintaining a controlled temperature, often around 20-25°C, is essential to manage the exothermic nature of the reaction and prevent runaway conditions. acs.org
Alternative Cleavage Reagents: Mechanistic studies have highlighted why reagents like lithium hydroperoxide (LiOOH) are selective for the desired exocyclic amide cleavage, whereas lithium hydroxide (LiOH) alone favors the undesired endocyclic ring opening. publish.csiro.auresearchgate.net Computational studies show that while nucleophilic attack for reagents like LiOH, LiOOH, lithium benzyloxide (LiOBn), and lithium benzylmercaptide (LiSBn) is preferred at the less hindered endocyclic carbonyl, the subsequent reaction pathway differs. publish.csiro.auresearchgate.net For LiOH, the barrier to decomposition of the tetrahedral intermediate is low, leading to ring cleavage. publish.csiro.auresearchgate.net Conversely, for LiOOH, LiOBn, and LiSBn, this decomposition barrier is significantly higher, making the exocyclic cleavage pathway the preferred route. publish.csiro.auresearchgate.net This suggests that other nucleophiles could be developed for specific applications where the standard LiOH/H₂O₂ protocol is not ideal, although scalability and cost would be key considerations.
The following tables summarize research findings on the optimization of the auxiliary removal process.
| Parameter | Standard Evans Conditions acs.org | Optimized Industrial Conditions acs.orgacs.org |
|---|---|---|
| H₂O₂ Stoichiometry | Large excess (e.g., 4.6 equiv.) | Reduced excess or near stoichiometric (e.g., <2 equiv.) |
| LiOH Addition | Often added quickly or in one portion | Slow, controlled addition (Addition-controlled) |
| Primary Safety Concern | Uncontrolled, rapid evolution of O₂ gas | Controlled O₂ evolution, monitored headspace |
| Side Product Formation | Higher potential for hydroxyamide impurity (e.g., up to 4.6%) | Minimized side product formation |
| Process Control | Limited; reaction proceeds rapidly after mixing | High; reaction rate is controlled by reagent addition |
| Reagent | Preferred Cleavage Pathway | Mechanistic Rationale publish.csiro.auresearchgate.net |
|---|---|---|
| LiOH | Endocyclic (Ring Opening) | Low energy barrier for decomposition of the tetrahedral intermediate |
| LiOOH | Exocyclic (Desired Product) | High energy barrier for decomposition of the tetrahedral intermediate |
| LiOBn | Exocyclic (Desired Product) | High energy barrier for decomposition of the tetrahedral intermediate |
| LiSBn | Exocyclic (Desired Product) | High energy barrier for decomposition of the tetrahedral intermediate |
Advanced Research and Analytical Methodologies Pertaining to 4s,5s 4 Methyl 5 Phenyl 2 Oxazolidinone
Computational Chemistry and Quantum Mechanical Studies
Computational and quantum mechanical methods offer profound insights into the behavior of chiral molecules like (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone, enabling the prediction of reaction outcomes and the understanding of conformational preferences that are crucial for its function as a chiral auxiliary.
Predictive Modeling of Stereochemical Outcomes
The stereochemical outcome of reactions involving chiral auxiliaries is paramount. Theoretical studies using density functional theory (DFT) have been employed to investigate the mechanism of stereoselective synthesis of oxazolidinones. acs.org These studies often focus on the transition states of key reaction steps, such as the addition of a sulfur ylide to a nitro-olefin in organocatalytic cascade reactions. acs.org By calculating the relative free energies of different transition state conformations (e.g., cis vs. trans), researchers can predict which diastereomer of the product will be favored. acs.org While not always specifically targeting the (4S,5S)-isomer, these computational models provide a framework for understanding the factors that govern stereoselectivity in oxazolidinone synthesis, which could be applied to predict conditions that favor the formation of this specific isomer.
Conformational Analysis and Energy Landscapes
The three-dimensional shape and conformational flexibility of a chiral auxiliary are critical to its ability to induce stereoselectivity. Quantum mechanical methods are used to perform conformational searches and map the energy landscapes of these molecules. nih.gov A low-mode conformational search method, combined with semiempirical quantum mechanical calculations (like PM6-DH+), has been developed to identify low-energy conformations of large noncovalent complexes, which is particularly useful for studying transition states in organocatalysis. nih.gov Such an approach could be applied to this compound to understand its preferred conformations in solution and how it interacts with substrates and reagents to control the stereochemical course of a reaction. The conformational constraint in oxazolidinone analogues has been a subject of study to improve their properties, for instance, in the development of antibacterial agents. nih.gov
Development of Novel Oxazolidinone Derivatives and Analogues
The modification of the basic this compound structure can lead to new derivatives with enhanced properties, such as improved chiral induction or novel catalytic activities.
Structure-Activity Relationship Studies for Enhanced Chiral Induction
Structure-activity relationship (SAR) studies are crucial for optimizing the performance of chiral auxiliaries. For oxazolidinones, these studies have been extensively conducted, particularly in the context of their use as antibacterial agents. nih.govnih.gov These studies explore how different substituents on the oxazolidinone ring affect biological activity. nih.govnih.gov While the primary focus of these SAR studies is often on therapeutic efficacy, the principles can be extrapolated to the design of chiral auxiliaries. By systematically modifying the substituents on the this compound scaffold and evaluating the stereochemical outcomes of test reactions, it is possible to develop a deeper understanding of how the auxiliary's structure influences chiral induction. For example, the synthesis of various 4,5-disubstituted oxazolidinones allows for the investigation of how changes at these positions impact their function. nih.govnih.gov
Design of Oxazolidinone-Based Chiral Catalysts
While oxazolidinones are primarily known as chiral auxiliaries that are used in stoichiometric amounts, there is growing interest in incorporating them into chiral catalysts for more efficient asymmetric synthesis. scilit.com Research in this area has led to the development of novel chiral ligands derived from oxazolidinones for use in metal-catalyzed reactions. scilit.com Although much of this work has focused on other isomers, the this compound scaffold represents a potential platform for the design of new chiral catalysts. For instance, functional groups could be introduced onto the phenyl ring or the methyl group, which could then coordinate to a metal center, creating a chiral environment for catalysis.
Sophisticated Analytical Techniques for Enantiomeric Purity Assessment
The determination of enantiomeric purity is a critical aspect of working with chiral compounds. For this compound and its derivatives, several advanced analytical techniques are employed to ensure high enantiomeric excess.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. oup.comnih.gov Chiral stationary phases (CSPs) are commonly used to achieve separation. For instance, a highly stereo-specific liquid chromatographic method was developed for the quantification of the enantiomeric impurity in a novel oxazolidinone antibacterial agent using a Chiralpak AD-H column, which is an amylose-based CSP. oup.comnih.gov
Capillary electrophoresis (CE) has emerged as a powerful alternative for the chiral separation of oxazolidinone analogs. nih.govmdpi.comresearchgate.net This technique offers high separation efficiency, short analysis times, and low consumption of samples and reagents. nih.gov Anionic cyclodextrins are frequently used as chiral selectors in the background electrolyte. mdpi.comresearchgate.net A comparative study on the chiral separation of four oxazolidinone enantiomeric pairs demonstrated that heptakis-(6-sulfo)-β-cyclodextrin was a highly effective chiral selector for most of the tested compounds. mdpi.comresearchgate.net The table below summarizes the resolution values for the enantioseparation of various oxazolidinone analogs using different chiral selectors in CE.
| Analyte | Chiral Selector | Resolution (Rs) | Reference |
| (4R,5S)/(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Heptakis-(6-sulfo)-β-cyclodextrin | > 3 | mdpi.comresearchgate.net |
| (R/S)-4-Phenyl-2-oxazolidinone | Heptakis-(6-sulfo)-β-cyclodextrin | ~1.5 | mdpi.comresearchgate.net |
| (R/S)-4-Benzyl-5,5-dimethyl-2-oxazolidinone | Heptakis-(6-sulfo)-β-cyclodextrin | ~2.5 | mdpi.comresearchgate.net |
| (R/S)-4-Benzyl-2-oxazolidinone | Carboxymethyl-β-cyclodextrin | Baseline separation | mdpi.com |
These advanced analytical methodologies are indispensable for the quality control and further development of this compound and its derivatives in the field of asymmetric synthesis.
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantioseparation of oxazolidinone derivatives. The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.
Research has demonstrated successful separation using various types of CSPs, particularly polysaccharide-based and macrocyclic glycopeptide antibiotic-based columns. For instance, amylose (B160209) tris(3,5-dimethylphenylcarbamate)-based columns have been effectively used. semmelweis.hu In one study, the separation of the enantiomers of 4-Methyl-5-phenyl-2-oxazolidinone was achieved on an 'Am2' column (brand name Chiralpak AD-H) using 100% acetonitrile (B52724) (ACN) as the mobile phase, which yielded a high resolution (Rs) of 2.6. semmelweis.hu The experimental conditions involved a flow rate of 0.5 mL/min at a temperature of 25°C, with UV detection at 210 nm. semmelweis.hu
Another effective CSP is based on teicoplanin aglycone, commercialized as Astec® CHIROBIOTIC® TAG. This column has been used to resolve the (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone and (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone enantiomers. sigmaaldrich.com The separation was performed using 100% methanol (B129727) as the mobile phase, demonstrating the versatility of polar organic phases in achieving enantioselectivity. semmelweis.husigmaaldrich.com
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Temperature | Resolution (Rs) | Reference |
|---|---|---|---|---|---|
| Astec® CHIROBIOTIC® TAG | Methanol | 0.8 mL/min | 23 °C | N/A | sigmaaldrich.com |
| Amylose tris(3,5-dimethylphenylcarbamate) (Am2) | Acetonitrile (ACN) | 0.5 mL/min | 25 °C | 2.6 | semmelweis.hu |
Capillary Electrochromatography for Enantiomer Separation
Capillary Electrochromatography (CEC) and the related technique of Capillary Electrophoresis (CE) offer powerful alternatives for chiral separations, combining the high efficiency of electrophoresis with the selectivity of chromatography. For neutral compounds like this compound, chiral selectors are added to the background electrolyte to facilitate enantiomeric discrimination.
Anionic cyclodextrins (CDs) have proven to be highly effective chiral selectors for oxazolidinone analogs. nih.govnih.gov A comparative study of nine different anionic CD derivatives found that heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD), a single-isomer derivative, provided the highest enantioresolution for most of the oxazolidinone enantiomeric pairs tested. nih.govnih.gov The separations were typically conducted in a phosphate (B84403) buffer at pH 6.0. nih.gov
The choice of cyclodextrin (B1172386) is critical, as not only the degree of resolution but also the enantiomer migration order (EMO) can be affected. nih.gov For example, reversals in migration order were observed when switching between a randomly substituted sulfated-β-CD and the single-isomer HS-β-CD. nih.gov This highlights the complex nature of the host-guest interactions between the analyte enantiomers and the cyclodextrin cavity. The cavity size of the CD also plays a crucial role; carboxymethyl-β-CD (CM-β-CD) was found to be the most suitable size for the analyzed compounds, suggesting a strong fit is necessary for effective chiral interaction. nih.gov
| Chiral Selector | Key Finding | Reference |
|---|---|---|
| Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) | Consistently provided the highest enantioresolution values among nine anionic CDs tested. | nih.govnih.gov |
| Carboxymethyl-β-cyclodextrin (CM-β-CD) | The cavity size of β-CD derivatives was found to be the most suitable for separating the analyzed oxazolidinone compounds. | nih.gov |
Application of Molecularly Imprinted Polymers (MIPs) in Chiral Recognition
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. In the context of chiral separations, a MIP is created using one enantiomer as a template, resulting in a polymer with cavities that are sterically and chemically complementary to that enantiomer.
An open tubular molecularly imprinted polymer has been successfully fabricated within a silica (B1680970) capillary for the chiral recognition of 4-methyl-5-phenyl-2-oxazolidinone enantiomers in CEC. researchgate.netresearchgate.net In this approach, a thin layer of the MIP is attached to the inner wall of the capillary. The chiral separation performance of this system was systematically examined. researchgate.net
The pH of the mobile phase was found to significantly influence the separation. researchgate.net An experiment using an 80:20 (v/v) mixture of acetonitrile and 50 mM sodium phosphate buffer showed that adjusting the pH from 8 down to 6 improved the resolution of the (4R,5S) and (4S,5R) enantiomers. researchgate.net This indicates that the electrostatic interactions within the system play a role in the chiral recognition mechanism, even for neutral templates. The successful application demonstrates that MIPs can provide a robust and highly selective stationary phase for the challenging separation of neutral enantiomers in a capillary electrochromatography format. researchgate.netresearchgate.net
Impact of 4s,5s 4 Methyl 5 Phenyl 2 Oxazolidinone in Complex Molecule and Pharmaceutical Synthesis
Strategic Integration of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone into Drug Discovery Pipelines
Chiral auxiliaries are strategically vital in the early phases of drug discovery. wikipedia.orgresearchgate.net Their reliability and the well-understood outcomes of their reactions allow medicinal chemists to rapidly synthesize and test specific enantiomers of a lead compound. This is critical for establishing a clear structure-activity relationship (SAR) and understanding the pharmacological and toxicological profile of each stereoisomer.
The use of an auxiliary like 4-methyl-5-phenyl-2-oxazolidinone provides a time-efficient and predictable path to enantiomerically pure materials on a lab scale. Because the products of auxiliary-directed reactions are diastereomers, they can be easily separated by standard techniques like column chromatography or crystallization, simplifying purification. wikipedia.org This robust access to stereochemically defined molecules allows drug discovery programs to move forward with confidence in the quality of their test compounds, avoiding the confounding results that can arise from testing racemic mixtures.
Contributions to Medicinal Chemistry through Stereospecific Drug Design
The ultimate goal of medicinal chemistry is to design molecules that interact with a biological target in a highly specific manner to achieve a therapeutic effect while minimizing off-target interactions that cause side effects. Since biological targets like enzymes and receptors are themselves chiral, they interact differently with the enantiomers of a drug.
The strategic application of this compound has been pivotal in the successful synthesis of a diverse array of complex molecules, including natural products and pharmaceutical intermediates. Its ability to direct the formation of new stereocenters with high levels of diastereoselectivity has made it a favored choice in asymmetric synthesis.
One of the most well-documented applications of this chiral auxiliary is in asymmetric alkylation reactions . By forming a chiral enolate, the oxazolidinone scaffold effectively shields one face of the molecule, directing the approach of an electrophile to the opposite face. This high degree of stereocontrol has been exploited in the synthesis of enantiomerically enriched α-amino acids, which are fundamental building blocks for many pharmaceuticals.
Another area where this compound has demonstrated immense value is in diastereoselective aldol (B89426) reactions . These carbon-carbon bond-forming reactions are crucial for the construction of polyketide natural products and other complex organic molecules. The chiral auxiliary guides the formation of specific syn- or anti-aldol adducts, depending on the reaction conditions and the Lewis acid employed.
A notable example of its application is in the total synthesis of the natural product (-)-cytoxazone . An efficient approach to a key intermediate of this synthesis involved an asymmetric aldol reaction followed by a modified Curtius protocol, where the oxazolidinone auxiliary played a critical role in establishing the desired stereochemistry.
The following table summarizes key applications of this compound in the synthesis of notable molecules:
| Target Molecule/Intermediate | Type of Reaction | Key Outcome |
| α-Amino Acid Precursors | Asymmetric Alkylation | High diastereoselectivity in the formation of new stereocenters. |
| Polyketide Fragments | Diastereoselective Aldol Addition | Controlled formation of syn- or anti-aldol products. |
| (-)-Cytoxazone Intermediate | Asymmetric Aldol Reaction & Curtius Rearrangement | Efficient and highly diastereoselective synthesis of a key building block. |
Future Perspectives and Emerging Trends in Oxazolidinone-Mediated Chemical Synthesis
While the utility of this compound and other Evans' auxiliaries remains significant, the field of asymmetric synthesis is continually evolving. Several emerging trends are set to influence the future landscape of oxazolidinone-mediated chemical synthesis, focusing on enhancing efficiency, sustainability, and versatility.
Development of Catalytic Methods: A major trend in asymmetric synthesis is the shift from stoichiometric chiral auxiliaries to catalytic methods. The development of powerful organocatalysts and transition-metal catalysts offers the potential for more atom-economical and environmentally friendly processes. While these catalytic methods have shown great promise, chiral auxiliaries like this compound often provide a reliable and predictable outcome, especially in the early stages of a synthesis campaign or for particularly challenging transformations. The future may see a synergistic approach where the strengths of both chiral auxiliaries and catalytic methods are combined.
Biocatalysis and Chemo-enzymatic Synthesis: The use of enzymes as catalysts (biocatalysis) offers unparalleled selectivity and mild reaction conditions. There is growing interest in combining the strengths of traditional chemical synthesis with biocatalysis in chemo-enzymatic routes. In this context, oxazolidinone auxiliaries could be used to set key stereocenters in a substrate that is then further elaborated by enzymatic transformations. Conversely, biocatalytic methods could be developed to provide efficient and sustainable routes to the chiral amino alcohols required for the synthesis of the oxazolidinone auxiliaries themselves.
Sustainable and "Green" Chemistry Principles: The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes minimizing waste, using less hazardous reagents, and improving energy efficiency. For oxazolidinone-mediated synthesis, future research will likely focus on developing more efficient methods for the attachment and cleavage of the auxiliary, as well as improving its recyclability. The use of more environmentally benign solvents and reagents in these processes will also be a key consideration.
The following table outlines emerging trends and their potential impact on the use of this compound:
| Emerging Trend | Potential Impact on Oxazolidinone-Mediated Synthesis |
| Catalytic Asymmetric Synthesis | Potential for replacement in some applications, but also opportunities for complementary use. |
| Flow Chemistry | Development of immobilized and recyclable auxiliaries for continuous manufacturing. |
| Biocatalysis | Integration into chemo-enzymatic routes for enhanced efficiency and selectivity. |
| Green Chemistry | Focus on improved recyclability, waste reduction, and use of sustainable reagents. |
Q & A
Q. What is the role of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone in asymmetric synthesis?
This compound serves as a chiral auxiliary to control stereochemistry in reactions such as aldol additions, alkylations, and acylations. It enables the formation of enantiomerically enriched products by directing the spatial arrangement of reactants. For example, its acylation with carboxylic acids (using coupling agents like DIC) generates intermediates that govern diastereoselectivity in subsequent reactions .
Q. How is the enantiomeric purity of this compound verified?
Enantiomeric excess (ee) is typically determined via gas-liquid chromatography (GLC) or high-performance liquid chromatography (HPLC) with chiral stationary phases. For instance, GLC analysis confirmed 98% ee for the (4R,5S) isomer . Researchers should cross-validate results using complementary techniques to resolve discrepancies (e.g., polarimetry vs. chiral HPLC) .
Q. What are standard protocols for acylating this oxazolidinone with carboxylic acids?
Acylation is achieved using diisopropylcarbodiimide (DIC) as a coupling agent, yielding acyloxazolidinones in high yields. Key steps include:
- Activating the carboxylic acid with DIC at low temperatures (−78°C).
- Reacting the activated acid with lithiated oxazolidinone.
- Purifying the product via recrystallization or chromatography .
Advanced Research Questions
Q. How does the stereochemistry of the oxazolidinone auxiliary influence diastereoselectivity in titanium-mediated aldol reactions?
The (4S,5S) configuration directs the facial selectivity of enolate formation, favoring syn or anti aldol adducts. For example, fluorinated oxazolidinone derivatives (e.g., 4-benzyl-5-perfluorooctyl variants) enhance phase separation in fluorous synthesis, simplifying product isolation while maintaining stereocontrol .
Q. What experimental strategies mitigate low enantiomeric excess in oxazolidinone-derived products?
- Optimize reaction conditions : Lower temperatures (−78°C) reduce racemization.
- Use high-purity auxiliaries : Ensure >98% ee for the starting oxazolidinone.
- Screen Lewis acids : Titanium(IV) chloride or boron trifluoride may improve selectivity .
Q. How can researchers resolve contradictions in stereochemical assignments of oxazolidinone derivatives?
Q. What challenges arise in synthesizing non-proteinogenic amino acids using (4S,5S)-oxazolidinone derivatives?
Key issues include:
Q. How do fluorinated oxazolidinone auxiliaries improve reaction efficiency?
Fluorous tags (e.g., perfluorooctyl groups) enable phase separation during workup, streamlining purification. This is particularly useful in iterative syntheses, where the auxiliary can be recycled via fluorous solid-phase extraction .
Methodological Considerations
Q. What are best practices for confirming the absolute configuration of oxazolidinone-based intermediates?
Q. How to optimize conjugate radical additions to oxazolidinone-bound enoates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
